tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate
CAS No.:
Cat. No.: VC15765073
Molecular Formula: C10H17FN4O2
Molecular Weight: 244.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate -](/images/structure/VC15765073.png)
Specification
Molecular Formula | C10H17FN4O2 |
---|---|
Molecular Weight | 244.27 g/mol |
IUPAC Name | tert-butyl N-[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]carbamate |
Standard InChI | InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-7-6-15(5-4-11)14-8(7)12/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,16) |
Standard InChI Key | AOJVWBCUTFARKD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN(N=C1N)CCF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a tert-butyl carbamate moiety. The 3-amino group on the pyrazole ring introduces hydrogen-bonding capability, critical for interactions with biological targets. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇FN₄O₂ |
Molecular Weight | 244.27 g/mol |
IUPAC Name | tert-Butyl N-[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]carbamate |
Canonical SMILES | CC(C)(C)OC(=O)NC₁=CN(N=C₁N)CCF |
InChIKey | AOJVWBCUTFARKD-UHFFFAOYSA-N |
The fluorine atom on the ethyl chain enhances electronegativity, influencing dipole moments and intermolecular interactions. The tert-butyl group contributes steric bulk, potentially stabilizing the carbamate linkage against enzymatic hydrolysis.
Physicochemical Characteristics
Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of bioavailability. The fluoroethyl substituent increases logP compared to non-fluorinated pyrazole derivatives, as evidenced by comparative studies of analogous compounds. This modification improves membrane permeability, a trait validated in pharmacokinetic models of related fluorinated heterocycles .
Synthetic Methodologies
Condensation Reactions
A primary synthesis route involves the condensation of 3-amino-1H-pyrazole derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment of 3-amino-1-(2-fluoroethyl)-1H-pyrazole with Boc₂O in tetrahydrofuran (THF) and triethylamine yields the carbamate product in ~65% yield. This method parallels protocols used for tert-butyl N-[(5-amino-1H-pyrazol-3-yl)methyl]carbamate, where Boc protection of amine groups is standard .
One-Pot Synthesis
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
Pyrazole derivatives are known inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene biosynthesis. Molecular docking simulations suggest that the 3-amino group of tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate forms hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site. In murine models of carrageenan-induced paw edema, the compound reduced swelling by 38% at 10 mg/kg, outperforming ibuprofen (27% reduction) at equivalent doses.
Analgesic Efficacy
In the acetic acid writhing test, the compound demonstrated dose-dependent analgesia, with an ED₅₀ of 8.2 mg/kg. This efficacy correlates with its ability to modulate transient receptor potential vanilloid 1 (TRPV1) channels, as shown in calcium flux assays using dorsal root ganglion neurons. The fluoroethyl chain may enhance blood-brain barrier penetration, though in vivo distribution studies are pending.
Therapeutic Applications and Drug Development
Lead Optimization
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The positional isomer tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate () exhibits distinct biological behavior. While both compounds share similar logP values (2.1 vs. 2.0), the 4-amino isomer shows 40% lower COX-2 inhibition, likely due to altered hydrogen-bonding geometry. This underscores the importance of substitution patterns in pyrazole-based drug design.
Fluorine vs. Chlorine Substitutents
Replacing the fluoroethyl group with a chloroethyl analog reduces analgesic potency by 60%, highlighting fluorine’s role in enhancing target engagement through electronegative effects. Chlorinated derivatives also exhibit higher plasma protein binding (92% vs. 85%), limiting free drug availability.
Future Research Directions
Metabolic Profiling
Phase I metabolism studies are needed to identify primary oxidation sites. In silico predictions suggest hydroxylation at the tert-butyl group’s methyl branches, forming inactive carboxylic acid metabolites. Stable isotope labeling could clarify elimination pathways.
Targeted Delivery Systems
Encapsulation in fluorinated nanocarriers may further improve bioavailability. Recent work on perfluorocarbon emulsions demonstrates a 3-fold increase in brain uptake of fluorinated compounds in primate models , a strategy applicable to this carbamate.
Clinical Translation Challenges
Scale-up synthesis remains a hurdle due to the cost of fluorine-containing reagents. Microwave-assisted flow chemistry could optimize the alkylation step, reducing reaction times from 12 hours to <30 minutes . Partnerships with specialty chemical manufacturers are critical for kilogram-scale production.
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